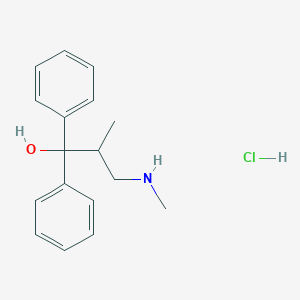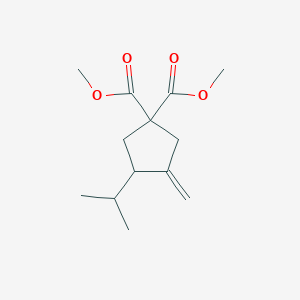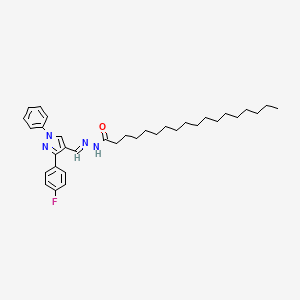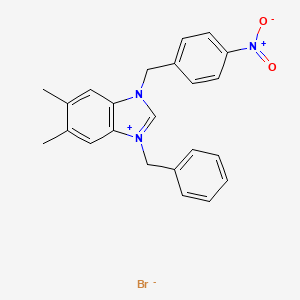
Stearoyl-l-carnitine-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stearoyl-l-carnitine-d3 is a deuterium-labeled derivative of stearoyl-l-carnitine, an endogenous long-chain acylcarnitine. This compound is primarily used in scientific research as an internal standard for the quantification of stearoyl-l-carnitine by gas chromatography or liquid chromatography-mass spectrometry (GC-MS or LC-MS) . The deuterium labeling helps in distinguishing it from non-labeled compounds during analytical procedures.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of stearoyl-l-carnitine-d3 involves the esterification of l-carnitine with stearic acid, followed by the introduction of deuterium atoms. The reaction typically occurs under mild conditions using a catalyst to facilitate the esterification process. The deuterium atoms are introduced through a deuterated reagent, ensuring the incorporation of deuterium at specific positions in the molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product’s quality and consistency. The production is carried out in controlled environments to maintain the integrity of the deuterium labeling .
Chemical Reactions Analysis
Types of Reactions
Stearoyl-l-carnitine-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines are employed.
Major Products
Oxidation: Stearic acid and carnitine.
Reduction: Stearoyl alcohol and carnitine.
Substitution: Various esters and amides depending on the nucleophile used.
Scientific Research Applications
Stearoyl-l-carnitine-d3 is extensively used in scientific research due to its unique properties:
Mechanism of Action
Stearoyl-l-carnitine-d3 exerts its effects by participating in the transport of long-chain fatty acids into the mitochondrial matrix, where they undergo beta-oxidation to produce energy. The compound interacts with carnitine palmitoyltransferase, acyl-CoA synthetase, and carnitine/acylcarnitine translocase, facilitating the transfer of fatty acids from the cytosol to the mitochondria . This process is crucial for maintaining cellular energy homeostasis.
Comparison with Similar Compounds
Similar Compounds
Palmitoyl-l-carnitine: Another long-chain acylcarnitine involved in fatty acid metabolism.
Oleoyl-l-carnitine: Similar in structure but contains an unsaturated fatty acid chain.
Myristoyl-l-carnitine: Contains a shorter fatty acid chain compared to stearoyl-l-carnitine.
Uniqueness
Stearoyl-l-carnitine-d3 is unique due to its deuterium labeling, which allows for precise quantification and differentiation from non-labeled compounds in analytical studies. This property makes it invaluable in research settings where accurate measurement of metabolic intermediates is essential .
Properties
Molecular Formula |
C25H49NO4 |
|---|---|
Molecular Weight |
430.7 g/mol |
IUPAC Name |
(3R)-4-[dimethyl(trideuteriomethyl)azaniumyl]-3-octadecanoyloxybutanoate |
InChI |
InChI=1S/C25H49NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(29)30-23(21-24(27)28)22-26(2,3)4/h23H,5-22H2,1-4H3/t23-/m1/s1/i2D3 |
InChI Key |
FNPHNLNTJNMAEE-ZHBYIVLDSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)[O-])OC(=O)CCCCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-nitrophenyl (2S)-3-[4-(benzyloxy)phenyl]-2-[(tert-butoxycarbonyl)amino]propanoate](/img/structure/B11942799.png)


![[2-Oxo-4-(trifluoromethyl)chromen-7-yl] 3-phenyl-2-(phenylmethoxycarbonylamino)propanoate](/img/structure/B11942819.png)


![N-(7-hydroxy-1-naphthyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B11942834.png)
![2-{[3-(1H-Imidazol-1-YL)propyl]amino}-4-oxo-4-(4-phenoxyanilino)butanoic acid](/img/structure/B11942842.png)





